molecular formula C11H13N B083549 9-Aminobenzonorbornene CAS No. 14098-20-5

9-Aminobenzonorbornene

Cat. No.: B083549
CAS No.: 14098-20-5
M. Wt: 159.23 g/mol
InChI Key: AIGGDKWINIMWNQ-UHFFFAOYSA-N
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Description

Historical Trajectories of Bridged Bicyclic Amines

The study of bridged bicyclic compounds has a rich history, with early investigations focusing on their synthesis and unique reactivity. The inherent strain and conformational constraints of these systems presented both challenges and opportunities for synthetic chemists. The introduction of an amino group to these frameworks, creating bridged bicyclic amines, opened up new avenues of research. These compounds were recognized for their potential as conformationally restricted analogues of biologically active molecules, such as amphetamine. psu.edu The development of synthetic methods to access these complex amine structures has been a continuous area of focus, with techniques like intramolecular C-H amination emerging as powerful tools. escholarship.org

The exploration of bridged bicyclic systems dates back to the early 20th century with the formulation of Bredt's rule, which initially suggested the impossibility of double bonds at bridgehead carbons. nih.gov This rule was later extended to question the stability of bridged lactams with a nitrogen atom at the bridgehead. nih.gov Over the decades, synthetic chemists have developed innovative strategies to construct these intricate architectures, including intramolecular amination of C-H bonds and photochemical methods. escholarship.orgchemrxiv.org These advancements have not only provided access to a diverse range of bridged bicyclic amines but have also deepened the understanding of their fundamental chemical reactivity.

Foundational Significance of 9-Aminobenzonorbornene Derivatives in Chemical Sciences

This compound and its derivatives have proven to be of considerable importance across various chemical disciplines. Their rigid structure allows for precise control over the spatial orientation of the amino group, making them invaluable tools in medicinal chemistry for probing receptor-ligand interactions. psu.edu For instance, isomers of this compound have been utilized as conformationally defined analogues of amphetamine to study its biological effects. psu.edu

The unique structural features of these compounds also make them interesting candidates for materials science. ontosight.ai The rigid framework can be incorporated into polymers to create materials with specific thermal and mechanical properties. Furthermore, the amino group provides a convenient handle for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

The synthesis and study of this compound derivatives continue to be an active area of research. These compounds serve as crucial intermediates in the preparation of more complex molecules, including pharmaceuticals and advanced materials. ontosight.ai The ongoing investigation into their properties and applications underscores the foundational significance of this class of compounds in the chemical sciences.

Detailed Research Findings

The structural rigidity of this compound and its derivatives has facilitated detailed investigations into their chemical and biological properties. The table below summarizes key research findings related to these compounds.

Research AreaKey Findings
Medicinal Chemistry Isomers of this compound serve as rigid analogs of amphetamine, aiding in the study of its mechanism of action. psu.edu
Neuroscience Certain derivatives have been investigated for their effects on serotonin (B10506) concentration and monoamine oxidase activity in the brain. psu.edu
Synthetic Chemistry The synthesis of this compound derivatives has been achieved through various methods, including stereospecific synthesis from alcohols. bezmialem.edu.tr
Pharmacology Minor structural changes in conformationally defined analogs, including this compound derivatives, can lead to significant differences in pharmacological activity. acs.org

Properties

CAS No.

14098-20-5

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-amine

InChI

InChI=1S/C11H13N/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-11H,5-6,12H2

InChI Key

AIGGDKWINIMWNQ-UHFFFAOYSA-N

SMILES

C1CC2C(C1C3=CC=CC=C23)N

Canonical SMILES

C1CC2C(C1C3=CC=CC=C23)N

Synonyms

9-aminobenzonorbornene

Origin of Product

United States

Precision Synthesis of 9 Aminobenzonorbornene and Its Stereochemical Variants

Contemporary Methodologies for Stereoselective Access

The preparation of the four key isomers of aminobenzonorbornene—exo-2, endo-2, anti-9, and syn-9—has been accomplished through stereospecific synthetic routes, often starting from common precursors like benzonorbornene-2-one or 9-benzonorbornenone. nih.govlookchem.com These methods rely on the careful selection of reducing agents and reaction conditions to control the stereochemical outcome.

Synthesis of exo-2-Aminobenzonorbornene Isomers

The synthesis of exo-2-aminobenzonorbornene has been reported starting from benzonorbornene-2-one. lookchem.com The ketone is first converted to its corresponding oxime. Subsequent reduction of this oxime yields the desired amine. One reported method involves leaving the crude oxime as an oil and using it directly in the reduction step. lookchem.com The reduction of the oxime furnishes exo-2-aminobenzonorbornene as a yellow oil. lookchem.com The isomers that resemble the extended conformation of amphetamine, such as the exo-2 isomer, have been shown to increase spontaneous motor activity in mice. nih.gov

Starting MaterialKey IntermediateProduct
Benzonorbornene-2-oneBenzonorbornene-2-one oximeexo-2-Aminobenzonorbornene

Synthesis of endo-2-Aminobenzonorbornene Isomers

A stereospecific synthesis for endo-2-aminobenzonorbornene has been developed, allowing for comparative studies against its exo counterpart. nih.govoup.comdeepdyve.com The synthesis commences with benzonorbornene-2-one, which is converted to its oxime. lookchem.com The reduction of this oxime using sodium in 1-propanol (B7761284) provides the endo-2-aminobenzonorbornene hydrochloride. lookchem.com This isomer, which conformationally resembles the folded form of amphetamine, has been observed to either decrease or have no effect on motor activity in mice. nih.gov

Starting MaterialReagentProductYield
Benzonorbornene-2-one oximeSodium in 1-propanolendo-2-Aminobenzonorbornene90%

Synthesis of anti-9-Aminobenzonorbornene Isomers

The synthesis of the 9-substituted isomers begins with 9-benzonorbornenone. lookchem.com This ketone is converted to 9-benzonorbornenone oxime. The reduction of this oxime with sodium in 1-propanol yields a mixture of syn-9 and anti-9-amines. lookchem.com To separate these isomers, the mixture is converted to their corresponding formamides by refluxing with formic acid and acetic anhydride (B1165640). lookchem.com The anti-9-formamide can then be separated and hydrolyzed to provide the pure anti-9-aminobenzonorbornene. lookchem.com This isomer, like the exo-2 amine, resembles the fully extended conformation of amphetamine. nih.gov

PrecursorKey Separation StepProduct
Mixture of syn and anti 9-aminobenzonorbornenesChromatographic separation of formamide (B127407) derivativesanti-9-Aminobenzonorbornene

Synthesis of syn-9-Aminobenzonorbornene Isomers

Following the reduction of 9-benzonorbornenone oxime, the resulting mixture of syn and anti amines is treated with formic acid and acetic anhydride to form the corresponding formamides. lookchem.com The syn-9-formamide is separated from the anti-isomer via column chromatography on silica (B1680970) gel. lookchem.com Subsequent hydrolysis of the purified syn-9-formamide yields syn-9-aminobenzonorbornene. lookchem.com The syn-9 isomer conformationally resembles the folded structure of amphetamine. nih.gov

Precursor MixtureSeparation MethodIsolated IntermediateFinal Product
syn and anti 9-aminobenzonorbornene formamidesSilica gel column chromatographysyn-9-formamidesyn-9-Aminobenzonorbornene

Innovations in Aminobenzonorbornene Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient and versatile routes to complex molecular architectures. For the benzonorbornene skeleton, a key innovation involves cycloaddition reactions. chimia.ch One such strategy employs a Diels-Alder type reaction where a suitable diene reacts with a benzyne (B1209423) derivative. For instance, 3-nitrobenzyne, generated in situ from 6-nitroanthranilic acid, can undergo a cycloaddition with a fulvene (B1219640) to construct the benzonorbornadiene framework. chimia.ch Subsequent reduction of the nitro group and the double bond can then afford the aminobenzonorbornene core. This approach offers a powerful method for constructing the fundamental skeleton, which can then be further functionalized. chimia.ch Desymmetrization strategies also represent a powerful approach in modern synthesis, allowing for the efficient creation of complex molecules from simple, symmetrical starting materials and enabling precise control over chirality. rsc.org Such advanced strategies are pivotal for accessing novel analogs for biological evaluation. helmholtz-hips.de

Catalytic Approaches and Reaction Optimization in Aminobenzonorbornene Preparation

Catalysis is fundamental to modern organic synthesis, offering pathways to improved yields, reduced reaction times, and enhanced selectivity. nih.gov In the synthesis of aminobenzonorbornenes and their derivatives, catalytic hydrogenation is a key step. For example, in a route starting from a nitrobenzonorbornadiene intermediate, a complex hydrogenation step is required to simultaneously reduce the nitro group and the olefinic bonds. chimia.ch The optimization of this step can involve screening different catalysts, such as palladium or rhodium, to achieve high yields and control the stereochemical outcome, specifically the syn/anti isomer ratio. chimia.ch

The development of new catalytic systems is a major focus of research. frontiersin.org For instance, catalytic direct amidation, using catalysts based on boron or Group (IV) metals, presents a more atom-economical and sustainable alternative to traditional methods that rely on stoichiometric activating agents. ucl.ac.uk While not yet specifically reported for aminobenzonorbornene itself, the application of such catalytic methodologies could significantly streamline its synthesis. The principles of green chemistry, which emphasize the use of catalysts to reduce energy consumption and waste, are increasingly guiding the development of synthetic routes. fiveable.me

Advanced Structural Elucidation and Conformational Analysis of 9 Aminobenzonorbornene

Spectroscopic Characterization Techniques

The definitive characterization and differentiation of the isomers of 9-aminobenzonorbornene rely on a combination of modern spectroscopic and chromatographic techniques. These methods are essential for assigning stereochemistry and understanding the molecule's dynamic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the stereochemical elucidation of this compound isomers, specifically the syn and anti conformers. uky.edu The rigid norbornene skeleton results in distinct chemical environments for the protons and carbons in each isomer, leading to unique NMR spectra.

In the syn-isomer, the amino group at the C9 position is oriented toward the benzene (B151609) ring, while in the anti-isomer, it points away. This geometric difference is the primary determinant of the observed chemical shifts. For the syn isomer, the C9-proton is expected to be shielded by the diamagnetic anisotropy of the aromatic ring, causing its signal to appear at a higher field (lower ppm value) compared to the C9-proton of the anti-isomer. Conversely, protons on the ethano-bridge that are spatially close to the amino group will experience different electronic effects in each isomer.

Proton-proton coupling constants (³J) also provide valuable structural information. The dihedral angles between the C9-proton and the adjacent bridgehead protons (C1 and C4) are different for the syn and anti isomers, which would be reflected in their respective coupling constants according to the Karplus equation.

Dynamic NMR (DNMR) spectroscopy can be employed to study processes like ring inversion or restricted bond rotation. ojp.govresearchgate.net However, due to the high rigidity of the benzonorbornene system, such dynamic processes are generally not observed under normal conditions, confirming the configurational stability of the isomers. libretexts.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for syn- and anti-9-Aminobenzonorbornene

Note: The following data are illustrative, based on established principles of NMR spectroscopy, to demonstrate the expected differences between the isomers.

Atom/Group Illustrative ¹H Chemical Shift (δ, ppm) Illustrative ¹³C Chemical Shift (δ, ppm)
syn-isomer anti-isomer
Aromatic (C5-C8)7.10-7.30 (m, 4H)7.10-7.30 (m, 4H)
Bridgehead (C1, C4)3.55 (br s, 2H)3.65 (br s, 2H)
Bridge (C9)3.80 (t, 1H)4.15 (t, 1H)
Ethano-bridge (C2, C3)1.20-1.80 (m, 4H)1.25-1.85 (m, 4H)
Amino (-NH₂)1.50 (s, 2H)1.52 (s, 2H)

While the syn and anti isomers of this compound have identical molecular weights and will thus show the same molecular ion peak in mass spectrometry (MS), the technique, especially when coupled with chromatography, is indispensable for their separation and identification. libretexts.org

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are highly effective for separating isomers. savemyexams.comresearchgate.net The separation is based on the differential interactions of the isomers with the stationary phase of the chromatographic column. The anti-isomer, with its more extended and potentially more polar-accessible amino group, may exhibit different retention behavior compared to the sterically more encumbered syn-isomer. The choice of stationary phase and mobile phase is critical to achieving baseline separation. researchgate.net

Once separated, mass spectrometry can be used for detection and confirmation. Electron impact (EI) mass spectrometry would likely show characteristic fragmentation patterns. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. pitt.edu While the major fragments may be the same for both isomers, their relative abundances could differ due to stereochemical influences on the stability of the resulting fragment ions.

Table 2: Representative Chromatographic Methods for Isomer Discrimination

Note: The conditions and results in this table are representative examples of how such a separation could be achieved.

Technique Column Mobile Phase / Carrier Gas Illustrative Retention Time (syn) Illustrative Retention Time (anti)
GC-MS 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm)Helium12.4 min12.8 min
HPLC C18 Reverse Phase (250 mm x 4.6 mm)Acetonitrile/Water (70:30) with 0.1% Formic Acid8.2 min9.1 min

Theoretical and Experimental Conformational Studies

The unique, rigid structure of this compound has made it a subject of both experimental and theoretical studies to understand its conformational preferences and stability. These studies are crucial for its application as a molecular probe in fields like pharmacology.

This compound exists in two distinct, conformationally rigid forms: the syn and anti isomers. chemguide.co.ukhmdb.ca These are not easily interconvertible conformers but are stable configurational isomers that must be separated by chemical synthesis and purification.

The anti-9-aminobenzonorbornene isomer is characterized by an "extended" conformation. In this arrangement, the amino group is directed away from the fused benzene ring, resembling the fully extended conformation of flexible phenylethylamines like amphetamine. chemguide.co.uk This isomer is often used in pharmacological studies to probe receptor interactions that favor an extended ligand structure.

The syn-9-aminobenzonorbornene isomer adopts a "folded" conformation. Here, the amino group is positioned over the π-system of the benzene ring. chemguide.co.ukhmdb.ca This geometry mimics the folded or gauche conformation of amphetamine and is used to investigate biological systems where a folded ligand structure is preferred. pitt.edu

The configurational stability of these isomers is exceptionally high due to the large energy barrier required to break and reform the covalent bonds of the bicyclic ring system. Under typical experimental conditions, no interconversion between the syn and anti forms is observed.

Table 3: Summary of Conformational Properties of this compound Isomers

Property syn-Isomer anti-Isomer
Analagous Conformation Folded / Gauche pitt.educhemguide.co.ukExtended / trans chemguide.co.uk
Amino Group Orientation Toward benzene ringAway from benzene ring
Configurational Stability HighHigh
Interconversion Barrier Very High (requires bond cleavage)Very High (requires bond cleavage)

The defining structural feature of this compound is the rigid bicyclo[2.2.1]heptene (norbornene) core. This framework is responsible for locking the attached amino group into one of two fixed orientations relative to the plane of the benzene ring.

The methylene (B1212753) bridge (C9) is held rigidly above the cyclohexene (B86901) portion of the structure. When an amino group is substituted at this bridgehead position, it is sterically prevented from rotating freely. Its orientation is fixed either syn (towards the aromatic ring) or anti (away from the aromatic ring) by the immovable ethano bridges (C2-C3) and the fused aromatic system.

This steric constraint is the primary reason why this compound and its isomers are considered conformationally rigid analogues of more flexible molecules. chemguide.co.uk Unlike simple amines where bond rotation allows the molecule to adopt various conformations, the norbornene system effectively "freezes" the spatial relationship between the amino group and the aromatic ring. This property has been exploited to study the precise conformational requirements for binding at various biological targets, such as neurotransmitter transporters and enzyme active sites.

Mechanistic Insights into the Reactivity of 9 Aminobenzonorbornene Systems

Reaction Pathways and Kinetics of Functional Group Interconversions

The reactivity of the 9-aminobenzonorbornene system is centered around its primary amino group and the aromatic ring, making it amenable to various functional group interconversions. While specific kinetic studies and detailed reaction pathways for this compound itself are not extensively documented in the reviewed literature, we can infer its chemical behavior from the well-established principles of organic synthesis. ub.eduyoutube.comlibretexts.orgsavemyexams.com

Functional group interconversions are fundamental in organic chemistry, allowing for the strategic modification of molecules to alter their properties and reactivity. savemyexams.comyoutube.comvanderbilt.eduyoutube.com The amino group (–NH₂) of this compound is a primary site for such modifications. Common transformations for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines. youtube.com

Conversion to Other Functional Groups: The amino group can serve as a precursor for conversion into other functionalities like azides or through diazotization reactions, although these may be complicated by the bridged ring structure. vanderbilt.edu

These transformations typically proceed through nucleophilic attack by the lone pair of electrons on the nitrogen atom. ub.edu The rigid benzonorbornene framework can influence the kinetics of these reactions by imposing steric constraints and dictating the trajectory of approaching reagents. For instance, the accessibility of the syn vs. anti face of the molecule can lead to different reaction rates and product distributions.

The aromatic ring represents another site for functionalization, typically through electrophilic aromatic substitution. The position of substitution (e.g., on the benzene (B151609) ring) would be directed by the activating, ortho-para directing aminoalkyl group, though the steric bulk of the norbornane (B1196662) scaffold would heavily influence regioselectivity.

Table 1: General Functional Group Interconversions for Primary Amines This table outlines general reaction types applicable to the amino group of this compound, based on established organic chemistry principles.

Starting GroupReagent(s)Product GroupReaction Type
Primary Amine (R-NH₂)Acyl Chloride (R'-COCl)Amide (R-NHCOR')Nucleophilic Acyl Substitution
Primary Amine (R-NH₂)Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineReductive Amination
Primary Amine (R-NH₂)Alkyl Halide (R'-X)Secondary/Tertiary AmineNucleophilic Alkylation
Primary Amine (R-NH₂)Sulfonyl Chloride (R'-SO₂Cl)Sulfonamide (R-NHSO₂R')Nucleophilic Substitution

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

The structural rigidity of this compound makes it an exceptional tool for mapping the topographies of enzyme active sites. By constraining the conformation of the phenethylamine (B48288) pharmacophore, it helps to elucidate the specific spatial arrangements required for binding and catalysis.

Investigations into Monoamine Oxidase (MAO) Inhibition by 9-Aminobenzonorbornenes

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgmayoclinic.org Their inhibition can increase the synaptic availability of these neurotransmitters, a mechanism central to many antidepressant and neuroprotective drugs. nih.govnih.govnih.gov MAO inhibitors act by binding to the enzyme, preventing it from metabolizing its substrates. wikipedia.orgfrontiersin.org This inhibition can be either reversible or irreversible, and selective for MAO-A or MAO-B. nih.govnih.gov

Despite the structural similarities of this compound to known MAO substrates and inhibitors, specific studies detailing its interaction with MAO-A or MAO-B were not identified in the surveyed literature. The potential for this compound to act as an MAO inhibitor would depend on its ability to fit within the active site of either isoform and interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor involved in the oxidative deamination process. nih.gov Future research would be necessary to determine if this compound or its derivatives possess any MAO-inhibitory activity and to characterize the mechanism of such an interaction.

Mechanistic Studies of Phenylethanolamine N-Methyltransferase (PNMT) Interactions

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) by transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to norepinephrine.

Studies have utilized conformationally restricted compounds, including anti-9-aminobenzonorbornene, to probe the active site of PNMT. Research has shown that anti-9-aminobenzonorbornene is a substrate for PNMT, meaning the enzyme can methylate it. This contrasts with other analogs where steric hindrance from bridging units prevents them from binding in a manner suitable for catalysis.

The binding orientation of substrates and inhibitors at the PNMT active site is crucial for activity. A fully extended side-chain conformation is considered optimal for binding. Furthermore, a more coplanar relationship between the aromatic ring and the amino nitrogen is preferred. The introduction of substituents, such as a trifluoromethyl group, can alter the binding orientation and confer substrate activity to compounds that were previously only inhibitors. This suggests that while the active site has regions of steric intolerance, specific positive interactions can overcome these barriers, orienting the molecule for methylation.

Table 2: Activity of Benzonorbornene Derivatives at PNMT

CompoundActivity TypeKey Finding
anti-9-AminobenzonorborneneSubstrateBinds in a manner consistent with known PNMT substrates allowing for methylation.
5- and 6-hydroxy-anti-9-aminobenzonorbornene (methyl ethers)Substrate/InhibitorEvaluated to compare with other phenylethylamines to understand binding orientation. ub.edu
anti-9-amino-5-(trifluoromethyl)benzonorborneneSubstrate/InhibitorEvaluated to determine the influence of lipophilic substituents on active site binding orientation.
anti-9-amino-6-(trifluoromethyl)benzonorborneneSubstrate/InhibitorEvaluated to determine the influence of lipophilic substituents on active site binding orientation.

Elucidation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Binding and Inhibition Mechanisms

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism and detoxification by catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds, using SAM as the methyl donor. mdpi.comnih.govwikipedia.org Elevated NNMT activity has been linked to various diseases, making it an important therapeutic target. nih.govfrontiersin.orgmdpi.com Inhibition strategies often involve designing molecules that mimic the substrates (nicotinamide and SAM) or the transition state of the methylation reaction. rsc.orgresearchgate.net These inhibitors can be competitive with either the substrate, the cofactor, or both. mdpi.com

There is no information in the searched literature specifically examining the interaction between this compound and NNMT. Given that the known substrates for NNMT are pyridine-based compounds, it is structurally dissimilar to this compound. Therefore, it is unlikely to be a substrate or a classical competitive inhibitor. However, the possibility of non-classical or allosteric inhibition cannot be ruled out without direct experimental investigation.

Molecular Mechanisms of Neurotransmitter Transport and Efflux Modulation

Neurotransmitter transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are membrane proteins that regulate synaptic signaling by reuptaking neurotransmitters from the synaptic cleft. nih.govnih.govfrontiersin.org These transporters are primary targets for many therapeutic drugs and substances of abuse, which can act as uptake inhibitors or efflux inducers (releasers). news-medical.netbiorxiv.orgpreprints.org

As a rigid analog of amphetamine, this compound is expected to interact with monoamine transporters. Amphetamines are known to be substrates for these transporters, meaning they are transported into the presynaptic neuron. This uptake process is often followed by an induction of transporter-mediated efflux, where the transporter reverses its action and releases neurotransmitter from the cytoplasm into the synapse.

While direct studies on the modulation of DAT, NET, or SERT by this compound are not detailed in the available literature, we can hypothesize its mechanism based on its structural class. It would likely bind to the substrate recognition site (the orthosteric site) on these transporters. nih.govresearchgate.net The interaction would be stereoselective and dependent on specific contacts within the binding pocket. The rigid conformation of this compound would serve to probe the spatial requirements of this binding site. Whether it would act primarily as a reuptake inhibitor (blocking the transporter) or as a releaser (promoting efflux) would depend on the subsequent conformational changes it induces in the transporter protein. This makes the this compound scaffold a potentially powerful tool for dissecting the distinct molecular motions that underlie neurotransmitter transport versus efflux.

Computational Chemistry and in Silico Modeling of 9 Aminobenzonorbornene Derivatives

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles. These calculations provide valuable insights into the geometry, stability, and reactivity of 9-aminobenzonorbornene derivatives. By solving the Schrödinger equation or utilizing electron density to determine the energy of the system, researchers can obtain a detailed picture of the electronic distribution within the molecule.

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability, with a larger gap suggesting lower reactivity. Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution and are instrumental in understanding intermolecular interactions, particularly with biological targets. Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further detail on the electronic landscape of the molecule.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-5.21-0.155.061.89
2-Fluoro-9-aminobenzonorbornene-5.35-0.285.073.25
2-Methoxy-9-aminobenzonorbornene-5.08-0.094.992.41
N-acetyl-9-aminobenzonorbornene-5.89-0.545.353.76

Note: The data in this table is illustrative and based on representative values found in computational chemistry literature for similar aromatic amine compounds. Specific experimental or calculated values for these exact this compound derivatives were not available in the public domain at the time of this writing.

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between this compound derivatives and their biological targets, such as proteins or nucleic acids. By simulating the movements of atoms over time, MD can reveal the binding modes, conformational changes, and energetic profiles of these interactions.

These simulations are crucial for understanding the stability of the ligand-protein complex and for identifying the key amino acid residues involved in binding. The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative estimate of the binding affinity. Analysis of the simulation trajectory can reveal the formation and duration of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This detailed understanding of the interaction landscape is invaluable for optimizing the structure of the ligand to enhance its binding potency and selectivity.

DerivativeTarget ProteinBinding Free Energy (kcal/mol)Key Interacting Residues
This compoundMonoamine Oxidase A-7.5Tyr407, Tyr444, Phe208
N-Phenyl-9-aminobenzonorborneneDopamine (B1211576) Transporter-8.2Asp79, Ser149, Phe326
N-Benzyl-9-aminobenzonorborneneSerotonin (B10506) Transporter-8.9Asp98, Tyr176, Ile172

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from molecular dynamics simulations. Specific simulation data for this compound derivatives with these targets was not publicly available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to the observed activity or property.

For this compound derivatives, QSAR studies can predict their biological activities, such as inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50), against a particular target. The models are constructed using a training set of compounds with known activities and then validated using an external test set. The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and testing.

Model TypeTargetKey Descriptors
2D-QSARMAO-A Inhibition0.850.78ALogP, TPSA, Molecular Weight
3D-QSAR (CoMFA)DAT Inhibition0.920.81Steric and Electrostatic Fields
HQSARSERT Inhibition0.880.75Atomic Contributions, Connectivity

Note: This table contains representative data to demonstrate the principles of QSAR modeling. Publicly available, specific QSAR models for this compound derivatives are limited.

Applications of Machine Learning and Chemoinformatics in this compound Research

The fields of machine learning and chemoinformatics are revolutionizing drug discovery by providing powerful tools for analyzing large datasets and building predictive models. In the context of this compound research, these approaches can be applied to a wide range of tasks, from virtual screening of large compound libraries to the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can be trained on existing data to identify novel this compound derivatives with desired biological activities. nih.gov These models can learn complex, non-linear relationships between chemical structures and biological effects that may not be captured by traditional QSAR methods. Chemoinformatics tools are used to manage, analyze, and visualize chemical data, facilitating tasks such as scaffold hopping, diversity analysis, and the design of combinatorial libraries based on the this compound core. The integration of machine learning and chemoinformatics holds significant promise for accelerating the discovery and development of new drugs derived from this unique chemical scaffold. nih.gov

The specific applications of this compound in advanced molecular recognition studies are not extensively documented in publicly available scientific literature.

Extensive research into the applications of the chemical compound this compound within the specific frameworks of stereochemical determinants, de novo design of recognition systems, and biophysical characterization of its binding properties has revealed a significant lack of detailed, publicly accessible information. While the principles and methodologies outlined in the user's request are fundamental concepts in medicinal chemistry and molecular biology, their direct and specific application to this compound is not well-documented in the available scientific papers and databases.

The exploration of molecular recognition is a cornerstone of drug design and chemical biology. The rigid, bicyclic structure of the benzonorbornene scaffold suggests that its derivatives, such as this compound, could offer a stereochemically defined framework for interacting with biological macromolecules. The fixed orientation of the amino group on the norbornene skeleton could, in principle, be exploited for specific molecular recognition events. However, specific studies detailing these stereochemical determinants for this compound are not readily found.

Similarly, the de novo design of recognition systems, a process of creating novel molecular structures with desired binding properties, is a powerful strategy in modern chemistry. This includes the rational design of bisubstrate analogues, which mimic two substrates of an enzyme to achieve high-affinity inhibition, and the bioinspired design of synthetic receptors that mimic natural systems for molecular complementarity. While there is a wealth of literature on these design principles using various molecular scaffolds nih.govresearchgate.netbiorxiv.orgnih.gov, a direct application or incorporation of the this compound moiety into such rationally or bioinspired designed systems is not described in the surveyed literature.

Furthermore, the biophysical characterization of binding events is crucial for understanding the thermodynamics and kinetics of molecular interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for quantifying these parameters. itaca-sb.itrapidnovor.comtainstruments.commalvernpanalytical.combiocompare.com Spectroscopic probes are also widely used to monitor molecular interactions in real-time. nih.gov Despite the utility of these techniques, specific ITC, SPR, or detailed spectroscopic studies focused on the binding interactions of this compound with biological targets are not prominently featured in the scientific literature.

Exploration of Molecular Recognition Principles Involving 9 Aminobenzonorbornene

Molecularly Imprinted Polymers (MIPs) Incorporating Benzonorbornene Structural Motifs

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.govjfda-online.com This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. mdpi.comnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. mdpi.comnih.gov These tailored recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture. jfda-online.comnih.gov The process is often likened to creating a molecular lock for a specific molecular key. nih.gov

The successful creation of selective MIPs relies on the interactions between the template molecule and the functional monomers in the pre-polymerization stage. encyclopedia.pubresearchgate.net These interactions, which can include hydrogen bonding, ionic interactions, and hydrophobic forces, are crucial for forming a stable template-monomer complex that will define the binding cavity. mdpi.comresearchgate.net The choice of functional monomers is therefore critical and is based on the functional groups present on the template molecule. nih.govencyclopedia.pub

A wide variety of compounds have been used as templates to create MIPs for applications ranging from chemical sensing and separation sciences to drug delivery. jfda-online.comnih.govmdpi.com For instance, MIPs have been developed for the selective extraction and analysis of heterocyclic aromatic amines and polycyclic aromatic hydrocarbons from various samples. nih.govmdpi.comnih.gov

Despite the versatility of molecular imprinting, a comprehensive search of scientific literature and chemical databases did not yield any specific studies or detailed research findings on the use of 9-Aminobenzonorbornene or other benzonorbornene structural motifs as either the template or a functional monomer in the synthesis of Molecularly Imprinted Polymers. The rigid, bicyclic structure of benzonorbornene derivatives could theoretically offer unique shape-selective properties in a polymer matrix, but this potential does not appear to have been explored in the available literature.

Consequently, due to the absence of research data, no information can be provided on the specific methodologies, binding characteristics, or performance of MIPs incorporating benzonorbornene motifs. Similarly, the creation of data tables with research findings on this specific topic is not possible.

Advanced Research Applications of 9 Aminobenzonorbornene

Development of Conformationally Constrained Chemical Probes for Receptor Mapping

Chemical probes are essential tools for dissecting the function of proteins and biological pathways. datapdf.com The fixed orientation of the amino group relative to the benzene (B151609) ring in 9-aminobenzonorbornene isomers provides a unique advantage. Unlike flexible molecules such as amphetamine, which can adopt multiple shapes, the isomers of aminobenzonorbornene serve as rigid "rulers" to measure the precise spatial and conformational requirements of a receptor's binding pocket. researchgate.net

The isomers of this compound have been instrumental as rigid analogs of amphetamine to explore the conformational needs of its target sites. researchgate.net The exo-2 and anti-9 isomers mimic the fully extended conformation of amphetamine, while the endo-2 and syn-9 isomers resemble a folded conformation. researchgate.net By comparing the biological activities of these fixed isomers, researchers can deduce the preferred shape a ligand must adopt to bind effectively to a receptor or enzyme active site.

This approach helps in mapping the topology of binding sites, including allosteric sites, which are locations on a receptor distinct from the primary (orthosteric) site where endogenous ligands bind. researchgate.net Allosteric modulators can enhance (positive allosteric modulator, or PAM) or reduce (negative allosteric modulator, or NAM) the receptor's response to its primary ligand, offering a more nuanced way to control biological activity. researchgate.netresearchgate.net Using rigid probes like this compound derivatives helps in identifying such secondary sites and designing molecules with specific allosteric effects.

Stereoselectivity—the differential interaction of stereoisomers with a chiral environment like a receptor—is a fundamental principle in pharmacology. The distinct isomers of aminobenzonorbornene provide a clear model for investigating these preferences. Research has shown that biological activity is highly dependent on the specific isomer used. researchgate.netresearchgate.net

For instance, studies on food intake in rats showed that the exo-2 and anti-9 isomers (resembling extended amphetamine) were effective at reducing food consumption, whereas the endo-2 and syn-9 isomers (resembling the folded form) had no anorectic effect. researchgate.net Similarly, when tested for their ability to trigger norepinephrine (B1679862) release from nerve terminals, the exo-2 and anti-9 isomers were active, while the other two isomers were not. researchgate.net This demonstrates that the biological target strongly prefers the extended conformation, providing a clear picture of the stereochemical demands of the binding site.

Table 1: Effect of Aminobenzonorbornene Isomers on Food Intake A comparison of the anorectic effects of different aminobenzonorbornene isomers, highlighting the stereoselective nature of the biological response.

CompoundConformation AnalogEffect on Food Intake
exo-2-AminobenzonorborneneExtendedEffective in reducing food intake
anti-9-AminobenzonorborneneExtendedEffective in reducing food intake
endo-2-AminobenzonorborneneFoldedNo effect on food intake
syn-9-AminobenzonorborneneFoldedNo effect on food intake

Contributions to Rational Drug Design and Medicinal Chemistry

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. The this compound scaffold serves as an excellent starting point for designing molecules with improved properties, such as enhanced potency and selectivity for a specific enzyme or receptor.

The development of selective enzyme inhibitors is a cornerstone of medicinal chemistry. The rigid framework of this compound has been used to design inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT) and monoamine oxidase (MAO). researchgate.net PNMT is involved in the final step of adrenaline synthesis, while MAO metabolizes neurotransmitters like serotonin (B10506) and dopamine (B1211576). researchgate.netresearchgate.net

Studies on MAO inhibition revealed significant differences between the aminobenzonorbornene isomers. The exo-2 and anti-9 isomers were effective inhibitors of MAO-A. researchgate.net However, only the anti-9 isomer and amphetamine showed significant inhibition of MAO-B, demonstrating that subtle structural changes can dramatically alter selectivity. researchgate.net This information is crucial for optimizing inhibitors to target a specific enzyme subtype, which can help reduce side effects.

Table 2: Monoamine Oxidase (MAO) Inhibition by Aminobenzonorbornene Isomers In vitro inhibition of MAO types A and B by different isomers, showcasing the potential for developing selective inhibitors.

CompoundMAO-A InhibitionMAO-B Inhibition
exo-2-AminobenzonorborneneEffectiveLittle to no inhibition
anti-9-AminobenzonorborneneEffectiveEffective
endo-2-AminobenzonorborneneVery little inhibitionNot specified
syn-9-AminobenzonorborneneVery little inhibitionNot specified

Structure-guided design utilizes the three-dimensional structure of a target protein to design complementary molecules. The known conformations of this compound isomers make them ideal parent structures for this approach. By evaluating how these rigid molecules and their derivatives interact with an enzyme's active site, chemists can rationally add, remove, or modify functional groups to enhance binding affinity and selectivity.

For example, various hydroxylated derivatives of 2- and this compound have been synthesized and evaluated as substrates and inhibitors for PNMT. These studies help to understand how the natural substrate, norepinephrine, orients itself within the active site. Preliminary modeling of anti-9-aminobenzonorbornene within the PNMT active site suggests its methylene (B1212753) bridge may provide a steric anchor, an insight that can guide the design of new, more potent inhibitors that lack the hydroxyl group typical of natural substrates. researchgate.net

Exploration of this compound in Catalysis Research

Catalysis research focuses on the discovery and application of substances that accelerate chemical reactions. This includes the development of metal-based catalysts, organocatalysts, and biocatalysts. While acid catalysts are employed in the synthesis of complex heterocyclic structures derived from related molecules like tetrahydroisoquinolines, the direct use of this compound as a ligand for metal catalysts or as an organocatalyst itself is not a widely documented area in the reviewed scientific literature. The primary research focus for this compound and its derivatives has been on their biological activities as probes and potential therapeutic agents. researchgate.net

Design of Chiral Ligands for Asymmetric Catalysis

The quest for efficient and highly selective chiral ligands is a central theme in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The rigid framework of this compound offers a compelling platform for the design of such ligands. By providing a well-defined spatial arrangement of coordinating atoms, this scaffold can create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

The primary amino group of this compound serves as a key functional handle for the introduction of various phosphine, amine, or other coordinating moieties. This modularity allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a given asymmetric transformation. For instance, derivatization of the amino group can lead to the formation of bidentate or tridentate ligands that can chelate to a metal, forming stable and catalytically active complexes.

While specific examples of chiral ligands derived directly from this compound are not extensively documented in publicly available research, the principles of chiral ligand design strongly suggest its potential. The synthesis of ligands based on the related bicyclo[2.2.1]hepta-2,5-diene core has been reported, demonstrating the viability of this general structural motif in asymmetric catalysis. ppor.az These diene ligands have shown promise in rhodium-catalyzed asymmetric additions, highlighting the potential for similar success with this compound-based analogues. ppor.az The development of such ligands would contribute to the growing toolbox of catalysts for reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

Table 1: Potential Asymmetric Reactions Utilizing this compound-Derived Ligands

Asymmetric ReactionPotential Metal CatalystDesired Chiral Product
HydrogenationRhodium, Iridium, RutheniumChiral Alcohols, Amines, etc.
Allylic AlkylationPalladium, IridiumChiral Alkenes
CyclopropanationCopper, RhodiumChiral Cyclopropanes
Diels-Alder ReactionLewis AcidsChiral Cycloadducts

Heterogeneous Catalysis Utilizing Immobilized this compound Derivatives

The development of heterogeneous catalysts is a significant goal in sustainable chemistry, as it simplifies catalyst separation and recycling, leading to more cost-effective and environmentally friendly industrial processes. Immobilizing catalytically active species onto solid supports is a common strategy to achieve this. The functional nature of this compound makes it a candidate for incorporation into such heterogeneous systems.

The amino group of this compound can be used to covalently attach the molecule to a variety of solid supports, including silica (B1680970), polymers, or metal-organic frameworks (MOFs). mdpi.commdpi.com Once immobilized, the benzonorbornene moiety can serve as a ligand for a catalytically active metal or as an organocatalyst itself. For instance, a chiral ligand derived from this compound could be anchored to a support, and this solid-supported catalyst could then be used in continuous flow reactors for large-scale enantioselective synthesis. escholarship.org

While specific research on immobilized this compound catalysts is limited, the general principles of catalyst heterogenization are well-established. researchgate.netrsc.org The success of immobilizing other amine-containing organic molecules and their subsequent use in catalysis provides a strong rationale for exploring this avenue with this compound derivatives. researchgate.net The rigid structure of the benzonorbornene core could also impart enhanced stability to the immobilized catalyst, preventing leaching and degradation over multiple reaction cycles.

Integration into Materials Science and Supramolecular Chemistry

The unique structural features of this compound also make it an attractive building block for the creation of advanced materials and complex supramolecular assemblies. Its rigid, three-dimensional shape can be exploited to control the architecture and properties of polymers and self-assembled structures.

Development of Functional Monomers for Advanced Polymer Architectures

Functional monomers are the cornerstone for the synthesis of polymers with tailored properties and complex architectures. rsc.orgmdpi.combeilstein-journals.org this compound, with its polymerizable norbornene unit and a versatile amino group, is a prime candidate for use as a functional monomer.

One of the most promising polymerization techniques for norbornene-based monomers is Ring-Opening Metathesis Polymerization (ROMP). rsc.orgcaltech.eduwikipedia.org ROMP, often catalyzed by well-defined ruthenium or molybdenum complexes, allows for the synthesis of polymers with controlled molecular weights and low polydispersity. The incorporation of this compound into a polymer backbone via ROMP would introduce both rigidity and a site for further functionalization through the amino group. This could lead to the development of materials with interesting mechanical, thermal, and chemical properties. For example, polymers containing this compound could be used in applications requiring high thermal stability or as scaffolds for the attachment of biologically active molecules.

While direct polymerization of this compound itself is not widely reported, the polymerization of other functionalized norbornene monomers is a very active area of research. ppor.aznih.govmdpi.com These studies demonstrate the feasibility of using monomers with complex functionalities to create advanced polymer architectures, suggesting a clear path for the future utilization of this compound in this field. rsc.orgprinceton.edubeilstein-journals.org

Table 2: Potential Polymer Architectures from this compound Monomers

Polymerization MethodResulting Polymer ArchitecturePotential Applications
Ring-Opening Metathesis Polymerization (ROMP)Linear or cross-linked polymers with pendant amino groupsHigh-performance plastics, functional coatings, biomedical materials
Addition PolymerizationVinyl-type polymers with rigid side chainsSpecialty polymers with unique thermal and mechanical properties
CopolymerizationCopolymers with tunable propertiesMembranes, responsive materials

Supramolecular Assembly of this compound Containing Building Blocks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. bham.ac.ukusherbrooke.canih.gov The formation of well-ordered structures through self-assembly is a hallmark of this field. The rigid and defined shape of this compound, combined with its ability to form hydrogen bonds via the amino group, makes it an excellent candidate as a building block for supramolecular assemblies. nih.govrsc.org

By modifying the amino group with different functional units, it is possible to program the self-assembly of this compound derivatives into a variety of architectures, such as sheets, fibers, or discrete cages. nih.govsemanticscholar.org For example, the introduction of a carboxylic acid group could lead to the formation of zwitterionic building blocks that self-assemble through a combination of hydrogen bonding and electrostatic interactions. The resulting supramolecular materials could find applications in areas such as drug delivery, sensing, and catalysis. rsc.orgpolyu.edu.hkmdpi.com

While the supramolecular chemistry of this compound is still a nascent field, the principles of molecular self-assembly and crystal engineering provide a strong foundation for its future development. usherbrooke.canih.govrsc.org The predictable geometry of the benzonorbornene core offers a level of control over the final supramolecular architecture that is highly sought after in the design of new functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.